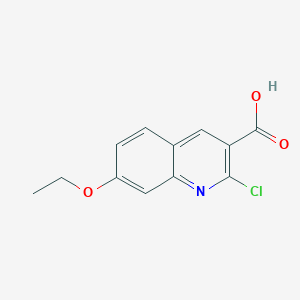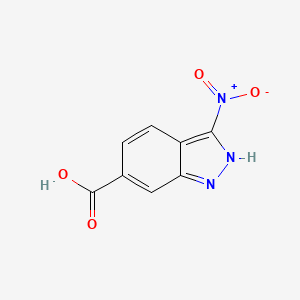![molecular formula C9H10ClN5O2 B13865667 1H-Imidazol-4,5-d2-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-4,5-d2-N-nitro-; Imidacloprid D4 (imidazolidin-4,4,5,5 D4); Imidacloprid-d4](/img/structure/B13865667.png)
1H-Imidazol-4,5-d2-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-4,5-d2-N-nitro-; Imidacloprid D4 (imidazolidin-4,4,5,5 D4); Imidacloprid-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidacloprid-d4 (imidazolidine-4,4,5,5-d4) is a deuterated analog of imidacloprid, a neonicotinoid insecticide. This compound is primarily used as an analytical standard in various scientific studies. The deuterium atoms in imidacloprid-d4 replace the hydrogen atoms at specific positions, making it useful for mass spectrometry and other analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidacloprid-d4 involves the incorporation of deuterium atoms into the imidacloprid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of imidacloprid-d4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is then purified using techniques such as chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Imidacloprid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert imidacloprid-d4 into its reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidacloprid-d4 N-oxide, while reduction can produce imidacloprid-d4 amine derivatives.
Applications De Recherche Scientifique
Imidacloprid-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as an internal standard in chromatography and mass spectrometry for the quantification of imidacloprid in various samples.
Biology: Employed in studies to understand the metabolism and degradation of imidacloprid in biological systems.
Medicine: Investigated for its potential effects on human health and its role in the development of new insecticides.
Industry: Utilized in the agricultural sector to study the environmental impact and efficacy of imidacloprid-based insecticides.
Mécanisme D'action
Imidacloprid-d4 exerts its effects by binding to the nicotinic acetylcholine receptors (nAChRs) in insects. This binding disrupts the normal functioning of the nervous system, leading to paralysis and death of the insect. The deuterium atoms in imidacloprid-d4 do not significantly alter its mechanism of action compared to imidacloprid.
Comparaison Avec Des Composés Similaires
Imidacloprid: The non-deuterated version of imidacloprid-d4.
Thiamethoxam-d3: Another deuterated neonicotinoid insecticide.
Acetamiprid-d3: A deuterated analog of acetamiprid, another neonicotinoid insecticide.
Uniqueness: Imidacloprid-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical applications. Its stability and mass difference compared to imidacloprid allow for precise quantification and analysis in various scientific studies.
Propriétés
Formule moléculaire |
C9H10ClN5O2 |
|---|---|
Poids moléculaire |
259.68 g/mol |
Nom IUPAC |
(NZ)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide |
InChI |
InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13)/i3D2,4D2 |
Clé InChI |
YWTYJOPNNQFBPC-KHORGVISSA-N |
SMILES isomérique |
[2H]C1(C(N(/C(=N\[N+](=O)[O-])/N1)CC2=CN=C(C=C2)Cl)([2H])[2H])[2H] |
SMILES canonique |
C1CN(C(=N[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


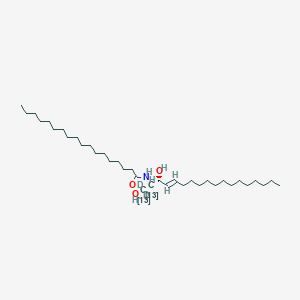
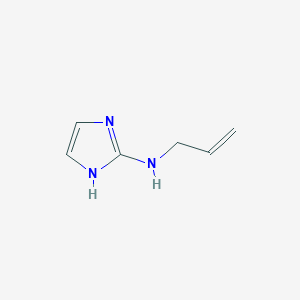
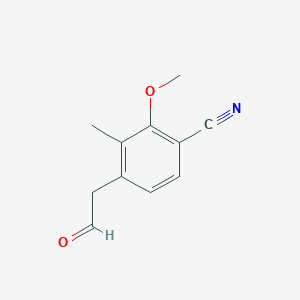
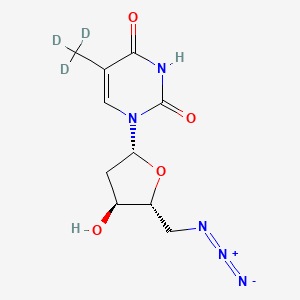
![4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B13865618.png)
![2-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13865621.png)
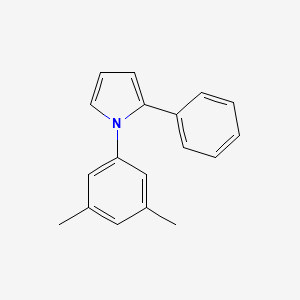
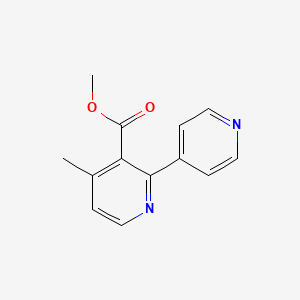
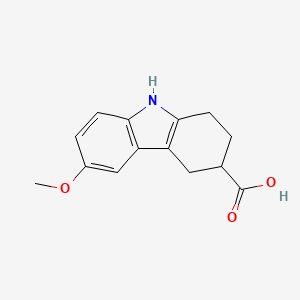
![cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3-hydroxy-5-oxo-(2,3,4,5-13C4)2H-furan-4-yl] dihydrogen phosphate](/img/structure/B13865648.png)
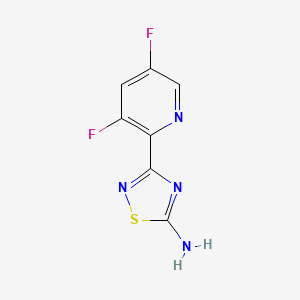
![(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9,18-dihydroxy-7,16-dioxa-2,4,11,13-tetrazatricyclo[13.3.0.06,10]octadecane-3,12-dione](/img/structure/B13865660.png)
